molecular formula C15H21NO2 B5808950 N-cyclopentyl-2-(3,4-dimethylphenoxy)acetamide

N-cyclopentyl-2-(3,4-dimethylphenoxy)acetamide

Cat. No. B5808950
M. Wt: 247.33 g/mol
InChI Key: QGDAVIRJAICWGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopentyl-2-(3,4-dimethylphenoxy)acetamide, also known as CPDA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. CPDA belongs to a class of compounds called amides and has been found to exhibit various biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of N-cyclopentyl-2-(3,4-dimethylphenoxy)acetamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and receptors involved in pain and inflammation. This compound has been found to inhibit the activity of cyclooxygenase enzymes and reduce the production of prostaglandins, which are known to play a role in pain and inflammation.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. In animal studies, this compound has been shown to reduce pain and inflammation, as well as improve motor function in models of neuropathic pain. Additionally, this compound has been found to have antioxidant properties, which may contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

One advantage of using N-cyclopentyl-2-(3,4-dimethylphenoxy)acetamide in laboratory experiments is its relatively low toxicity compared to other compounds with similar activities. Additionally, this compound has been found to be stable under various conditions, making it suitable for use in a wide range of experiments. However, one limitation of using this compound is its relatively low solubility in water, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on N-cyclopentyl-2-(3,4-dimethylphenoxy)acetamide. One area of interest is the development of more efficient and cost-effective synthesis methods for this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use in the treatment of various diseases. Other future directions include the development of novel formulations of this compound for improved delivery and efficacy.

Synthesis Methods

The synthesis of N-cyclopentyl-2-(3,4-dimethylphenoxy)acetamide involves the reaction of cyclopentylamine with 3,4-dimethylphenol in the presence of acetic anhydride. The resulting product is then reacted with acetic acid to form this compound. This synthesis method has been studied extensively, and various modifications have been proposed to improve the yield and purity of the final product.

Scientific Research Applications

N-cyclopentyl-2-(3,4-dimethylphenoxy)acetamide has been studied extensively for its potential use as an analgesic and anti-inflammatory agent. In animal studies, this compound has been found to exhibit significant pain-relieving properties and has been shown to reduce inflammation in various models of inflammation. Additionally, this compound has been studied for its potential use in the treatment of neuropathic pain.

properties

IUPAC Name

N-cyclopentyl-2-(3,4-dimethylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c1-11-7-8-14(9-12(11)2)18-10-15(17)16-13-5-3-4-6-13/h7-9,13H,3-6,10H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGDAVIRJAICWGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)NC2CCCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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